B1574615 GDC-9545

GDC-9545

Numéro de catalogue B1574615
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GDC-9545, also known as RG6171, is a SERD. GDC-9545 is an orally available selective estrogen receptor degrader/downregulator (SERD), with potential antineoplastic activity. Upon oral administration, SERD GDC-9545 specifically targets and binds to the estrogen receptor (ER) and induces a conformational change that promotes ER degradation.

Applications De Recherche Scientifique

Discovery and Development for Breast Cancer Treatment

GDC-9545 has been identified as a significant advancement in the treatment of ER+ breast cancer. It functions as an orally bioavailable pure antiestrogen, offering an effective treatment option for patients, especially those who have developed resistance to standard endocrine therapies. GDC-9545, by immobilizing ERα, achieves full antagonism and degradation, thus inhibiting tumor growth or causing tumor regression in patient-derived xenograft mouse models. Its oral bioavailability and high safety margins in preclinical species make it a promising candidate for clinical testing (Wang, 2020).

Clinical Potential as an Oral Selective Estrogen Receptor Degrader (SERD)

The development of GDC-9545, also known as giredestrant, marked a new era in ER+ breast cancer treatment. This molecule, due to its exceptional preclinical profile, is recognized as a best-in-class oral SERD. It exhibits potent antiproliferative activity across multiple cell lines, making it a potential endocrine backbone treatment for ER+ breast cancer (Shao, 2021).

Mechanistic Pharmacology and Improved Oral Exposure

GDC-9545 has been described as a novel ER antagonist, combining desirable mechanistic and pre-clinical drug metabolism and pharmacokinetics (DMPK) attributes. It is a non-steroidal ER ligand that is highly potent in competing with estradiol for binding and driving an antagonist conformation within the ER ligand binding domain. Its reduced metabolism and increased oral bioavailability relative to previous candidates result in improved overall oral exposure in multiple species, making it an effective treatment option (Metcalfe et al., 2019).

Preclinical Profile for ER+ Breast Cancer

The preclinical profile of GDC-9545 (giredestrant) shows it as an efficient and potent SERD and a full antagonist. Its fine-tuning of physiochemical properties allows for once daily oral dosing in humans. It has demonstrated efficacy in both single-agent and combination treatments in tumor models, and is currently being evaluated in Phase III clinical trials (Liang et al., 2021).

Neoadjuvant Study in Breast Cancer

A phase II neoadjuvant study of GDC-9545 combined with palbociclib versus anastrozole with palbociclib in postmenopausal women with untreated early breast cancer showcases the potential of GDC-9545 in improving treatment outcomes. This study focuses on the efficacy of GDC-9545 in reducing Ki67 scores, a proliferation biomarker, during treatment, indicating its ability to suppress tumor growth (Hurvitz et al., 2021).

Propriétés

Nom du produit

GDC-9545

Nom IUPAC

unknown

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

GDC-9545;  GDC9545;  GDC 9545;  RG6171;  RG-6171;  RG 6171; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.